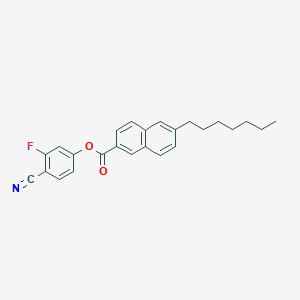
4-Cyano-3-fluorophenyl 6-heptylnaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-3-fluorophenyl 6-heptylnaphthalene-2-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyano group, a fluorine atom, and a heptyl chain attached to a naphthalene carboxylate core, making it an interesting subject for research in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluorophenyl 6-heptylnaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Cyano-3-fluorophenyl 6-heptylnaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The cyano and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new aromatic compounds with different functional groups.
科学的研究の応用
4-Cyano-3-fluorophenyl 6-heptylnaphthalene-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Research into its potential therapeutic effects and use in drug design.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 4-Cyano-3-fluorophenyl 6-heptylnaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The heptyl chain and naphthalene core contribute to the compound’s hydrophobicity and overall stability, affecting its behavior in different environments.
類似化合物との比較
Similar Compounds
4-Cyano-3-fluorophenyl 4-pentylbenzoate: Similar in structure but with a pentyl chain instead of a heptyl chain.
4-Cyano-3-fluorophenylboronic acid: Contains a boronic acid group instead of a naphthalene carboxylate core.
Uniqueness
4-Cyano-3-fluorophenyl 6-heptylnaphthalene-2-carboxylate is unique due to its combination of a cyano group, a fluorine atom, and a heptyl chain attached to a naphthalene carboxylate core. This specific arrangement of functional groups and structural elements imparts distinct chemical and physical properties, making it valuable for various research applications.
特性
CAS番号 |
105883-98-5 |
|---|---|
分子式 |
C25H24FNO2 |
分子量 |
389.5 g/mol |
IUPAC名 |
(4-cyano-3-fluorophenyl) 6-heptylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C25H24FNO2/c1-2-3-4-5-6-7-18-8-9-20-15-21(11-10-19(20)14-18)25(28)29-23-13-12-22(17-27)24(26)16-23/h8-16H,2-7H2,1H3 |
InChIキー |
UODKEIVOQBBNOO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)


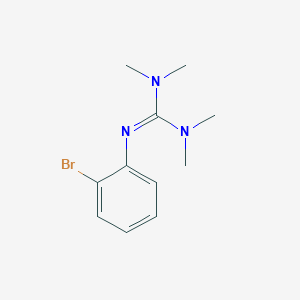
![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)
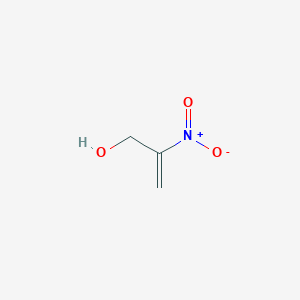
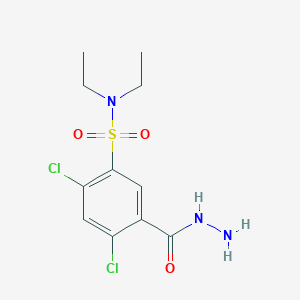
![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)
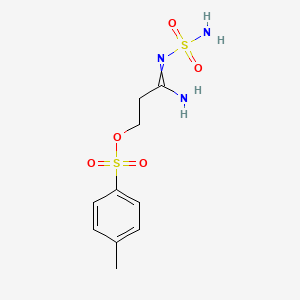
![1-Methylidenespiro[3.5]non-6-ene](/img/structure/B14328637.png)
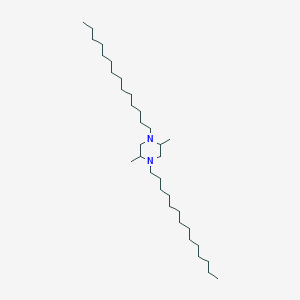
![2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14328650.png)
![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)
![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)
